2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
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Description
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Sulfanyl group
The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It is a strong nucleophile and can participate in various chemical reactions .
Phenyl group
This compound contains two phenyl groups, which are aromatic rings. Phenyl groups are often involved in π-π stacking interactions and can contribute to the lipophilicity of a compound, affecting its pharmacokinetic properties .
Pyrimidinol
This compound contains a pyrimidinol group, which is a pyrimidine ring with a hydroxyl group. Pyrimidines are part of the structure of several important biomolecules, including nucleotides in DNA and RNA .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-14-8-4-7-13(9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSQVSPTOQOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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